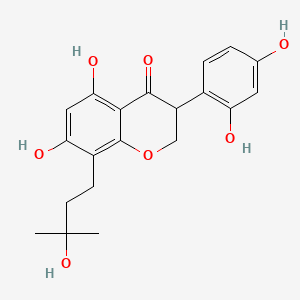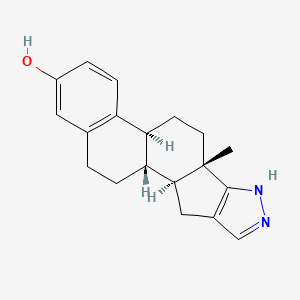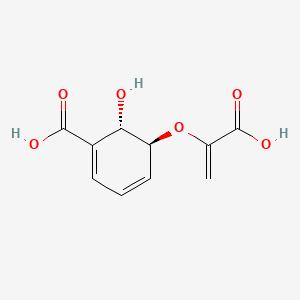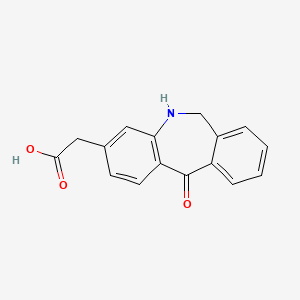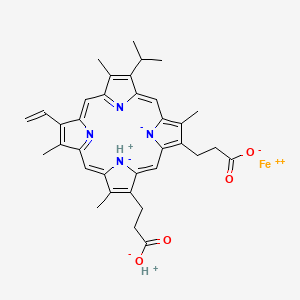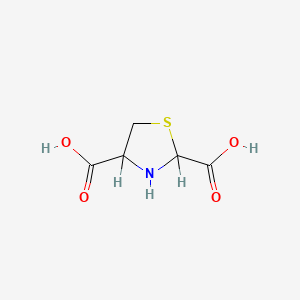
Tidiacic
Vue d'ensemble
Description
L’acide thiazolidine-2,4-dicarboxylique, également connu sous le nom de tidiacic, est un composé hépatoprotecteur. Il est souvent utilisé en combinaison avec l’acide aminé arginine pour former l’arginine tidiacique, qui agit comme un donneur de soufre. Ce composé a été décrit comme ayant des indications et des utilisations similaires à celles de la silymarine, un agent hépato-protecteur bien connu .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le tidiacic peut être synthétisé par une série de réactions chimiques impliquant des dérivés de la thiazolidine. Les voies de synthèse spécifiques et les conditions réactionnelles du this compound ne sont pas largement documentées dans la littérature publique. On sait que la synthèse implique la formation du cycle thiazolidine et une carboxylation ultérieure aux positions 2 et 4.
Méthodes de production industrielle
La production industrielle de this compound implique généralement des procédés de synthèse chimique à grande échelle. Ces procédés sont conçus pour assurer un rendement élevé et une pureté élevée du produit final. Les méthodes et les conditions exactes utilisées dans la production industrielle sont propriétaires et ne sont pas divulguées publiquement.
Analyse Des Réactions Chimiques
Types de réactions
Le tidiacic subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites avec des propriétés chimiques différentes.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le pH, dépendent de la réaction et du produit souhaités.
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent donner des produits avec des substituants différents sur le cycle thiazolidine.
Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés contenant du soufre.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel comme agent protecteur contre le stress oxydatif.
Médecine : Enquête sur ses propriétés hépatoprotectrices et ses applications thérapeutiques potentielles dans les maladies du foie.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
Applications De Recherche Scientifique
Tidiacic has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.
Biology: Studied for its effects on cellular processes and its potential as a protective agent against oxidative stress.
Medicine: Investigated for its hepatoprotective properties and potential therapeutic applications in liver diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Le mécanisme d’action du tidiacic implique son rôle de donneur de soufre. Cette propriété lui permet de participer à divers processus biochimiques qui protègent les cellules des dommages oxydatifs. Le this compound interagit avec des cibles moléculaires telles que les enzymes et les protéines impliquées dans les voies de détoxification, améliorant ainsi la capacité du foie à neutraliser les substances nocives .
Comparaison Avec Des Composés Similaires
Composés similaires
Silymarine : Un agent hépatoprotecteur bien connu ayant des indications et des utilisations similaires.
Méthionine : Un acide aminé ayant des propriétés de donneur de soufre, utilisé dans la protection du foie.
N-acétylcystéine : Un composé ayant des propriétés antioxydantes, utilisé pour traiter le surdosage d’acétaminophène et d’autres conditions impliquant un stress oxydatif.
Unicité du tidiacic
Le this compound est unique dans sa structure chimique spécifique, qui comprend le cycle thiazolidine et deux groupes carboxyles. Cette structure lui permet d’agir comme un donneur de soufre efficace et de participer à diverses réactions biochimiques. Sa combinaison avec l’arginine pour former l’arginine tidiacique améliore encore ses propriétés hépatoprotectrices, ce qui en fait un composé précieux dans la thérapie hépatique .
Propriétés
IUPAC Name |
1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBISKSIDBYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865528 | |
| Record name | Tidiacic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30097-06-4 | |
| Record name | 2,4-Thiazolidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30097-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tidiacic [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030097064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tidiacic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tidiacic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



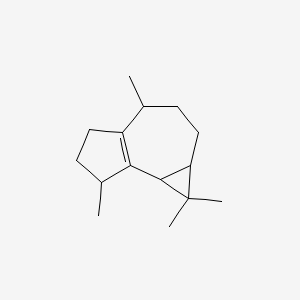

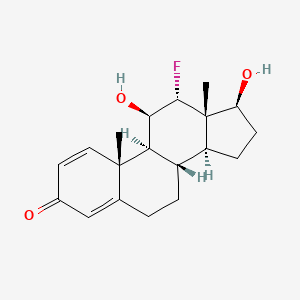
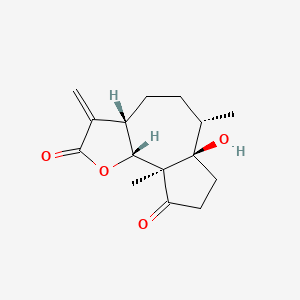
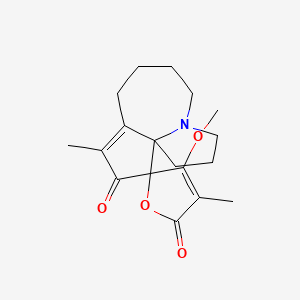
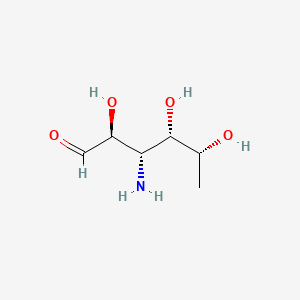
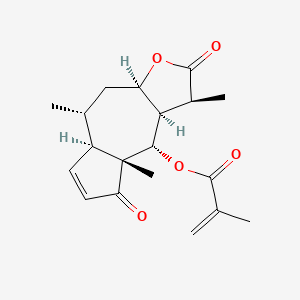
![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one](/img/structure/B1206539.png)
